Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an iodine atom and an ethyl propanoate moiety. Its molecular formula is , and it has a molecular weight of approximately 294.09 g/mol. The presence of the iodine atom introduces distinct reactivity, making it a valuable compound in synthetic chemistry and medicinal applications.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Research suggests that Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate exhibits potential biological activities. Compounds containing pyrazole rings are often associated with diverse pharmacological properties, including:
The synthesis of Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-iodo-3-methyl-1H-pyrazole with ethyl 3-bromopropanoate. This reaction is usually conducted under basic conditions, employing a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate has various applications across multiple fields:
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate. These studies focus on how the compound interacts with biological targets, such as enzymes or receptors. Preliminary findings suggest that it may inhibit certain enzymatic activities, which is significant for its potential use as an antimicrobial agent or anticancer drug.
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate | Chlorine substitution instead of iodine; different reactivity and biological activity. | |
| Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-y)propanoate | Bromine substitution; distinct reactivity compared to iodine. | |
| Ethyl 3-(4-fluoro-5-methyl-1H-pyrazol -1-y)propanoate | Fluorine substitution enhances stability and bioavailability. |
The uniqueness of Ethyl 3-(4-iоdo -3-methyl -1H -pyrazol -1 -yl)propanoate lies in its iodine atom, which offers distinct reactivity and potential for further functionalization compared to its halogenated counterparts.